molecular formula C20H16BrN3O7S2 B5521752 [4-bromo-2-[(E)-[(4-methylphenyl)sulfonylhydrazinylidene]methyl]phenyl] 4-nitrobenzenesulfonate

[4-bromo-2-[(E)-[(4-methylphenyl)sulfonylhydrazinylidene]methyl]phenyl] 4-nitrobenzenesulfonate

Cat. No.: B5521752
M. Wt: 554.4 g/mol
InChI Key: OULRLCASCCMWBX-LPYMAVHISA-N
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Description

[4-bromo-2-[(E)-[(4-methylphenyl)sulfonylhydrazinylidene]methyl]phenyl] 4-nitrobenzenesulfonate is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of bromine, nitro, and sulfonyl groups, which contribute to its reactivity and functionality.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial and anticancer properties. The presence of the sulfonyl and nitro groups is particularly significant in these studies.

Medicine

In medicine, this compound and its derivatives are explored for their potential therapeutic applications. Research is ongoing to investigate their efficacy as drug candidates for various diseases.

Industry

In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its reactivity and stability make it suitable for various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-bromo-2-[(E)-[(4-methylphenyl)sulfonylhydrazinylidene]methyl]phenyl] 4-nitrobenzenesulfonate typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach includes the following steps:

    Formation of the hydrazone intermediate: This involves the reaction of 4-bromo-2-formylphenyl with 4-methylphenylsulfonylhydrazine under acidic conditions to form the hydrazone intermediate.

    Condensation reaction: The hydrazone intermediate is then subjected to a condensation reaction with 4-nitrobenzenesulfonyl chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the reaction conditions to enhance yield and purity. This includes controlling parameters such as temperature, solvent choice, and reaction time. Continuous flow reactors and other advanced techniques may be employed to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

[4-bromo-2-[(E)-[(4-methylphenyl)sulfonylhydrazinylidene]methyl]phenyl] 4-nitrobenzenesulfonate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Substitution: The sulfonyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide and catalytic amounts of transition metals.

    Reduction: Sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while substitution of the bromine atom can lead to various derivatives with different functional groups.

Mechanism of Action

The mechanism of action of [4-bromo-2-[(E)-[(4-methylphenyl)sulfonylhydrazinylidene]methyl]phenyl] 4-nitrobenzenesulfonate involves its interaction with specific molecular targets. The sulfonyl and nitro groups play a crucial role in its reactivity, allowing it to interact with enzymes and other proteins. This interaction can lead to the inhibition of specific biological pathways, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    [4-bromo-2-[(E)-[(4-methylphenyl)sulfonylhydrazinylidene]methyl]phenyl] 4-nitrobenzenesulfonate: shares similarities with other sulfonylhydrazine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct reactivity and potential applications. The presence of both bromine and nitro groups, along with the sulfonylhydrazine moiety, makes it a versatile compound for various scientific and industrial applications.

Properties

IUPAC Name

[4-bromo-2-[(E)-[(4-methylphenyl)sulfonylhydrazinylidene]methyl]phenyl] 4-nitrobenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16BrN3O7S2/c1-14-2-7-18(8-3-14)32(27,28)23-22-13-15-12-16(21)4-11-20(15)31-33(29,30)19-9-5-17(6-10-19)24(25)26/h2-13,23H,1H3/b22-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OULRLCASCCMWBX-LPYMAVHISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=C(C=CC(=C2)Br)OS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=C(C=CC(=C2)Br)OS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16BrN3O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

554.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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